![molecular formula C28H22ClN3O2S3 B2367180 5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-ethylphenyl)-6-(2-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 422307-27-5](/img/structure/B2367180.png)
5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-ethylphenyl)-6-(2-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one
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Overview
Description
5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-ethylphenyl)-6-(2-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C28H22ClN3O2S3 and its molecular weight is 564.13. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Antibacterial Applications
Research on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines highlights their potential as nonclassical antifolate inhibitors of thymidylate synthase (TS), suggesting applications in antitumor and antibacterial therapy. These compounds, including derivatives with phenyl, 4'-chlorophenyl, and other substitutions, have been evaluated for their inhibitory effects on human and various microbial TSs. Particularly, analogues with 3',4'-dichloro and 4'-nitro substituents showed potent activity against human TS, indicating their potential as antitumor agents. These findings suggest a broad spectrum of activity that could be leveraged in drug development for cancer and bacterial infections (Gangjee et al., 1996).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety aimed at producing effective antibacterial agents showcases the chemical versatility and potential pharmacological applications of such structures. These compounds have demonstrated high antibacterial activities, underscoring their importance in the development of new antimicrobial agents (Azab et al., 2013).
Antinociceptive and Anti-inflammatory Properties
Another area of interest is the design and synthesis of thiazolopyrimidine derivatives with antinociceptive and anti-inflammatory properties. These studies not only advance our understanding of pain management and inflammation control but also contribute to the discovery of new therapeutic agents with minimized side effects (Selvam et al., 2012).
Antimicrobial and Anticancer Agents
The development of pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, as well as pyrazolo[4,3-d]-pyrimidine derivatives, highlights their potential as antimicrobial and anticancer agents. These compounds have been synthesized and characterized, with some showing higher anticancer activity than standard drugs, indicating their significant therapeutic potential (Hafez et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is human glycolate oxidase (hGOX) . hGOX is a peroxisomal flavoenzyme that plays a crucial role in the metabolism of glyoxylate .
Mode of Action
The compound interacts with hGOX in a specific manner. The crystal structure of hGOX in complex with a similar inhibitor has been determined . The inhibitor heteroatoms interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids . In addition, the chlorophenyl substituent is surrounded by nonconserved hydrophobic residues .
Biochemical Pathways
The compound affects the glyoxylate metabolism pathway. When the normal metabolism of glyoxylate is impaired, glyoxylate yields oxalate, which forms insoluble calcium deposits, particularly in the kidneys . Therefore, hGOX and its inhibitors could be of interest for the treatment of genetic diseases like hyperoxaluria types 1 and 2 .
Result of Action
The compound’s action on hGOX can potentially reduce the production of oxalate, thereby preventing the formation of calcium oxalate deposits in the kidneys . This could be beneficial for patients suffering from hyperoxaluria.
properties
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-ethylphenyl)-6-(2-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClN3O2S3/c1-3-18-8-14-21(15-9-18)31-25-24(37-28(31)35)26(34)32(22-7-5-4-6-17(22)2)27(30-25)36-16-23(33)19-10-12-20(29)13-11-19/h4-15H,3,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFXWLSVSRILIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5C)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClN3O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-ethylphenyl)-6-(2-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
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